(2-Aminoethyl)(ethyl)(2-methylpropyl)amine
Overview
Description
(2-Aminoethyl)(ethyl)(2-methylpropyl)amine is a chemical compound with a variety of applications in medical, environmental, and industrial research. This compound is known for its unique structure, which includes both primary and secondary amine groups, making it versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine typically involves reductive amination, where aldehydes or ketones are converted into amines. This process occurs in two steps: the nucleophilic addition of the carbonyl group to form an imine, followed by the reduction of the imine to an amine using a reducing agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on the industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(ethyl)(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amine groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Scientific Research Applications
(2-Aminoethyl)(ethyl)(2-methylpropyl)amine has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism by which (2-Aminoethyl)(ethyl)(2-methylpropyl)amine exerts its effects involves its interaction with molecular targets and pathways. The amine groups in the compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Tri(2-aminoethyl)amine: Known for its ability to form stable chelates with metal ions.
Methylamine: A simpler primary amine with different reactivity and applications.
Dimethylamine: A secondary amine with distinct chemical properties and uses.
Uniqueness
(2-Aminoethyl)(ethyl)(2-methylpropyl)amine is unique due to its combination of primary and secondary amine groups, which provide versatility in chemical reactions and applications. This dual functionality distinguishes it from simpler amines like methylamine and dimethylamine, which lack this complexity.
Properties
IUPAC Name |
N'-ethyl-N'-(2-methylpropyl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-10(6-5-9)7-8(2)3/h8H,4-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHZXLQURXOGSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245739 | |
Record name | N1-Ethyl-N1-(2-methylpropyl)-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14165-21-0 | |
Record name | N1-Ethyl-N1-(2-methylpropyl)-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14165-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-Ethyl-N1-(2-methylpropyl)-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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